BenchChemオンラインストアへようこそ!

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide

Kinase inhibition Xanthine oxidase Metabolic stability

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1226437-13-3, molecular formula C₁₉H₁₅N₇OS, molecular weight 389.44 g/mol) is a synthetic small molecule that combines a 2,3-dihydroimidazo[2,1-b]thiazole core, a central phenyl linker, and a 3-(1H-tetrazol-1-yl)benzamide terminus. The imidazo[2,1-b]thiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported to modulate an array of targets including focal adhesion kinase (FAK), sirtuins (SIRT1), EGFR/HER2 kinases, and NF-κB signaling.

Molecular Formula C19H15N7OS
Molecular Weight 389.44
CAS No. 1226437-13-3
Cat. No. B2381340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide
CAS1226437-13-3
Molecular FormulaC19H15N7OS
Molecular Weight389.44
Structural Identifiers
SMILESC1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5
InChIInChI=1S/C19H15N7OS/c27-18(14-4-2-6-16(10-14)26-12-20-23-24-26)21-15-5-1-3-13(9-15)17-11-25-7-8-28-19(25)22-17/h1-6,9-12H,7-8H2,(H,21,27)
InChIKeyXEOKBFTXEPGJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Profile: N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1226437-13-3) — Chemical Identity, Core Scaffold, and Target Context


N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1226437-13-3, molecular formula C₁₉H₁₅N₇OS, molecular weight 389.44 g/mol) is a synthetic small molecule that combines a 2,3-dihydroimidazo[2,1-b]thiazole core, a central phenyl linker, and a 3-(1H-tetrazol-1-yl)benzamide terminus . The imidazo[2,1-b]thiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported to modulate an array of targets including focal adhesion kinase (FAK), sirtuins (SIRT1), EGFR/HER2 kinases, and NF-κB signaling [1]. The tetrazole moiety serves as a metabolically stable carboxylic acid bioisostere, capable of engaging hydrogen-bond networks in enzyme active sites, and has been exploited in xanthine oxidase inhibitors and kinase-targeted benzamide series [2]. However, compound-specific bioactivity data for CAS 1226437-13-3 itself remains absent from primary peer-reviewed literature, curated databases (ChEMBL, PubChem BioAssay), and patent disclosures at the time of this analysis. Consequently, differentiation must be inferred from class-level structure–activity relationship (SAR) trends and physicochemical comparisons with structurally characterized analogs.

Why In-Class Imidazo[2,1-b]thiazole or Tetrazole-Benzamide Analogs Cannot Be Freely Substituted for CAS 1226437-13-3


The imidazo[2,1-b]thiazole benzamide class exhibits extreme sensitivity to three structural variables: (i) the oxidation state of the thiazole ring (2,3-dihydro vs. fully aromatic), which alters molecular shape, conformational flexibility, and π-stacking capacity; (ii) the position and nature of the heterocyclic substituent on the benzamide ring (tetrazole vs. pyrazole, triazole, or simple halo/alkoxy groups), which dictates target engagement profiles; and (iii) the substitution pattern on the central phenyl ring (meta- vs. ortho- vs. para-), which governs the spatial orientation of the two pharmacophoric ends [1]. Literature SAR demonstrates that replacing a tetrazole at the benzamide 3-position with a methoxy or trifluoromethoxy group can shift target preference from kinase inhibition to GPCR modulation, while saturating the imidazo[2,1-b]thiazole core (2,3-dihydro form) significantly alters cytotoxicity potency and selectivity in cancer cell line panels [2]. These findings underscore that generic procurement of any imidazo[2,1-b]thiazole benzamide is scientifically invalid; the specific combination of the 2,3-dihydroimidazo[2,1-b]thiazole core and the 3-(1H-tetrazol-1-yl)benzamide terminus in CAS 1226437-13-3 is expected to confer a unique biological fingerprint that is not transferable to close structural neighbors.

Quantitative Differentiation Evidence for N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide Against Closest Structural Analogs


Tetrazole vs. Non-Tetrazole Benzamide Substituent: Predicted Hydrogen-Bond Capacity and Metabolic Stability Advantage

The 3-(1H-tetrazol-1-yl) substituent on the benzamide ring distinguishes CAS 1226437-13-3 from analogs bearing methoxy, ethoxy, trifluoromethoxy, or simple halogen substituents at the corresponding position. Tetrazole serves as a carboxylic acid bioisostere with a pKa of approximately 4.9, enhancing aqueous solubility at physiological pH while resisting β-oxidation and glucuronidation that commonly degrade carboxylate-containing compounds [1]. In the N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide xanthine oxidase inhibitor series, the tetrazole moiety contributed a critical hydrogen-bond interaction with Asn768, improving potency by >10-fold relative to the unsubstituted phenyl analog (IC₅₀ shift from >10 μM to 0.312 μM) [2]. In contrast, the closest commercially available analog, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS not assigned; BindingDB entry MLS000054858), which lacks any heterocyclic substituent on the benzamide ring, shows only weak agonist activity at the 5-HT₁A receptor (EC₅₀ = 50 μM) [3], indicating that the tetrazole group in CAS 1226437-13-3 is expected to redirect target engagement toward kinase or oxidoreductase enzymes that favor anionic or hydrogen-bond-accepting pharmacophores.

Kinase inhibition Xanthine oxidase Metabolic stability Tetrazole bioisostere

2,3-Dihydro vs. Fully Aromatic Imidazo[2,1-b]thiazole Core: Predicted Conformational and Cytotoxicity Divergence

CAS 1226437-13-3 bears a 2,3-dihydroimidazo[2,1-b]thiazole core—a partially saturated bicyclic system—whereas many literature-reported imidazo[2,1-b]thiazole benzamides contain the fully aromatic variant. This saturation introduces an sp³-hybridized carbon at the 2-position, altering ring pucker, dipole moment, and the spatial trajectory of the 6-phenyl substituent relative to planar aromatic analogs. In a direct comparative study of imidazo[2,1-b]thiazole derivatives as FAK inhibitors on glioma C6 cells, the most active compound (12a) achieved 72.55% ± 3.63% FAK inhibition, while structurally distinct derivatives showed as low as 46.64% ± 8.59% inhibition [1]. Separately, imidazo[2,1-b]thiazole analogs evaluated as EGFR/HER2 inhibitors demonstrated that subtle substituent changes on the thiazole ring modulated MCF-7 cytotoxicity from IC₅₀ = 1.81 μM (compound 23) to IC₅₀ = 4.95 μM (compound 39), a 2.7-fold range, compared with doxorubicin (IC₅₀ = 4.17 μM) and sorafenib (IC₅₀ = 7.26 μM) [2]. While these studies did not test CAS 1226437-13-3 itself, they establish that the oxidation state of the imidazo[2,1-b]thiazole core is a critical determinant of potency, and the 2,3-dihydro configuration is under-represented in published bioactivity data, making the target compound a valuable probe for exploring the SAR of core saturation.

Cancer cell cytotoxicity Conformational analysis FAK inhibition Apoptosis

Meta-Substituted Central Phenyl Linker: Regioisomeric Preference for Kinase vs. GPCR Target Engagement

CAS 1226437-13-3 employs a meta-substituted central phenyl ring connecting the dihydroimidazo[2,1-b]thiazole to the benzamide. BindingDB and PubChem records for close analogs reveal that the ortho-substituted variant N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethoxy)benzamide (CAS not assigned) and the meta-substituted N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (MLS000054858) exhibit divergent biological profiles: the ortho-linked analog is associated with FLT3 and EGFR kinase inhibition (IC₅₀ values in the nanomolar to low micromolar range in kinase panels), while the meta-linked analog MLS000054858 shows only weak 5-HT₁A agonist activity (EC₅₀ = 50,000 nM) [1][2]. A PubChem-deposited compound with the identical 2,3-dihydroimidazo[2,1-b]thiazole and meta-phenyl scaffold—N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methylbenzoyl)benzamide (CID 41427085)—remains uncharacterized in bioassays, confirming that the meta-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl substructure is under-explored [3]. The meta geometry of CAS 1226437-13-3, when combined with the tetrazole-bearing benzamide, is expected to orient the terminal heterocycle differently than ortho- or para-linked analogs, potentially accessing binding pockets inaccessible to regioisomers.

Regioisomerism Kinase selectivity GPCR Linker geometry

Physicochemical Property Profile: Predicted Drug-Likeness and Developability Differentiation from Aromatic Imidazo[2,1-b]thiazole Analogs

The calculated physicochemical properties of CAS 1226437-13-3 differentiate it from fully aromatic imidazo[2,1-b]thiazole benzamides. The target compound has a molecular weight of 389.44 g/mol and a calculated XLogP3 of approximately 2.8 (estimated by fragment-based method), placing it within Lipinski-compliant oral drug space . The tetrazole ring contributes 5 nitrogen atoms to the structure, increasing the H-bond acceptor count to 7 and reducing logP relative to analogs bearing halogen or alkyl substituents. The closely related aromatic analog N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide has a higher predicted logP (~4.0) due to the absence of the tetrazole and presence of lipophilic methyl groups . The 2,3-dihydro core, by introducing an sp³ center, increases molecular complexity (fraction Csp³ = 0.11 vs. 0.06 for fully aromatic) and may enhance aqueous solubility relative to the planar aromatic series—a property that is often correlated with improved pharmacokinetic behavior in early lead optimization [1]. These predicted properties suggest that CAS 1226437-13-3 occupies a distinct physicochemical niche: lower lipophilicity than alkyl/aryl-substituted analogs and higher solubility potential than fully aromatic congeners.

Drug-likeness Physicochemical properties Lipinski rules Solubility Permeability

Recommended Research Application Scenarios for N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide


Kinase Selectivity Panel Screening: Prioritizing Tetrazole-Containing Imidazo[2,1-b]thiazole Probes

CAS 1226437-13-3 is primed for inclusion in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to establish whether the tetrazole-benzamide terminus redirects target engagement toward kinases that prefer anionic or H-bond-accepting pharmacophores, such as FAK, EGFR/HER2, or MEK-1. Class-level evidence demonstrates that imidazo[2,1-b]thiazole benzamides can achieve FAK inhibition of 72.55% in C6 glioma [1] and MCF-7 IC₅₀ values of 1.81–4.95 μM as EGFR/HER2 inhibitors [2], while the tetrazole moiety is a known kinase hinge-binding motif in MEK-1 and xanthine oxidase inhibitor programs [3]. Screening this compound against a comprehensive kinase panel will define its selectivity fingerprint relative to non-tetrazole analogs, directly informing procurement decisions for follow-up studies.

SAR-by-Catalog Exploration of Core Saturation Effects on Antiproliferative Activity

The 2,3-dihydro core of CAS 1226437-13-3 provides a rare opportunity to probe the impact of thiazole ring saturation on antiproliferative activity in cancer cell line panels (e.g., NCI-60 or a focused panel of MCF-7, A549, HT-29, and HeLa). Side-by-side testing with the fully aromatic analog N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (MLS000054858) or its commercially available 4-ethoxy derivative will isolate the contribution of core saturation to cytotoxicity and apoptosis induction. Published data show that within-class potency varies 2.7-fold (IC₅₀ 1.81 vs. 4.95 μM) depending on peripheral substituents in the aromatic series [2], but the specific contribution of 2,3-dihydro saturation remains unquantified, making this a tractable and publishable SAR study.

Metabolic Stability Head-to-Head: Tetrazole Bioisostere vs. Carboxylic Acid and Ester Prodrugs

The tetrazole moiety confers predicted resistance to phase II glucuronidation and phase I β-oxidation that typically limit the utility of carboxylate-containing lead compounds [1]. CAS 1226437-13-3 can be evaluated in human or rodent liver microsome stability assays (e.g., 1 μM compound, 0.5 mg/mL microsomal protein, NADPH-regenerating system, 0–60 min time course) alongside a matched carboxylic acid analog (if synthesizable) and a methyl ester prodrug form. The hypothesis—that tetrazole extends metabolic half-life relative to the carboxylic acid while maintaining aqueous solubility—is testable and directly supports compound prioritization in hit-to-lead campaigns where pharmacokinetic endurance is a selection criterion.

Phenotypic Screening for NF-κB or SIRT1 Pathway Modulation

Imidazo[2,1-b]thiazole derivatives have demonstrated activity in NF-κB transcriptional inhibition (IC₅₀ values of 0.36–0.53 μM for quinoxalinecarboxamide analogs) [2] and SIRT1 activation (EC₁.₅ = 0.36 μM for SRT2183, a naphthamide-bearing analog) [3]. The tetrazole-benzamide terminus of CAS 1226437-13-3 may shift pathway selectivity relative to these reference compounds. Incorporating this compound into cell-based NF-κB luciferase reporter assays (e.g., HEK293-NF-κB-luc, TNFα-stimulated) or SIRT1 deacetylase activity assays (Fluor de Lys, p53-derived peptide substrate) will determine whether the tetrazole substitution alters potency or pathway preference compared to naphthamide and quinoxalinecarboxamide analogs.

Quote Request

Request a Quote for N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.